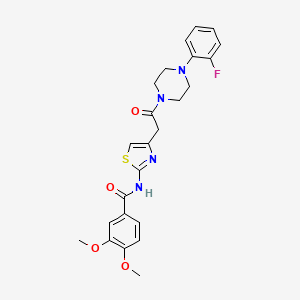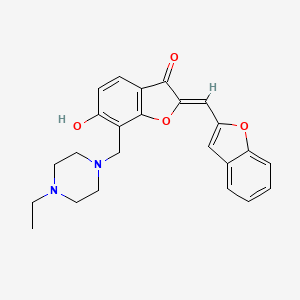![molecular formula C12H7ClN6 B2761481 4-Azido-2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazine CAS No. 1982987-62-1](/img/structure/B2761481.png)
4-Azido-2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-Azido-2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazine” is a biochemical compound used for proteomics research . It has a molecular formula of C12H7ClN6 and an average mass of 270.677 Da .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a molecular formula of C12H7ClN6 and an average mass of 270.677 Da . More detailed structural analysis would require additional data such as NMR or X-ray crystallography results.Wissenschaftliche Forschungsanwendungen
Multicomponent Pyrazole Synthesis
Researchers have developed a multicomponent oxidative coupling method for synthesizing multisubstituted pyrazoles, avoiding hazardous reagents like hydrazine. This innovative approach forms the N-N bond in the final step via oxidation-induced coupling on titanium, illustrating a novel method for pyrazole synthesis with potential applications in pharmaceuticals and bioactive compounds (Pearce et al., 2020).
Antimicrobial Activity of Pyrazoline Derivatives
A study synthesizing azetidin-2-one containing pyrazoline derivatives demonstrated their antimicrobial activity. This research underlines the potential of pyrazoline derivatives in developing new antimicrobial agents, offering a pathway for creating effective treatments against bacterial and fungal infections (Shailesh et al., 2012).
Antidepressant Activities
The synthesis of 3,5-diphenyl-2-pyrazoline derivatives and their evaluation for antidepressant activities revealed certain derivatives significantly reduced immobility times in mice. This highlights the potential of pyrazoline derivatives as antidepressants, contributing to the development of novel therapeutic agents (Palaska et al., 2001).
Antibacterial Activities
Research into further derivatives of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid showed promising antibacterial activities against both Gram-positive and Gram-negative bacteria. This study suggests these compounds could be valuable in addressing the growing concern of antibiotic resistance (Bildirici et al., 2007).
Synthesis and Bioactivity
The synthesis and bioactivity study of 3-(2,4-dichlorophenyl)-5-(4-hydroxy-3-methoxyphenyl) pyrazoline highlighted its strong antioxidant activity and antibacterial properties. This research underscores the potential of pyrazoline derivatives in developing new antioxidants and antibacterials, offering a dual approach to disease management (Khotimah et al., 2018).
Zukünftige Richtungen
The future directions for research on “4-Azido-2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazine” and related compounds could involve further exploration of their inhibitory effects on kinases such as CDK2 . Additionally, more detailed studies on their synthesis, chemical properties, and potential applications in proteomics research could be beneficial .
Eigenschaften
IUPAC Name |
4-azido-2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClN6/c13-9-3-1-8(2-4-9)10-7-11-12(16-18-14)15-5-6-19(11)17-10/h1-7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIBPBRQHGBAKPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN3C=CN=C(C3=C2)N=[N+]=[N-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClN6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2,4,5-trimethyl-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2761398.png)


![2-Chloro-N-[1-[1-(cyclobutylmethyl)pyrazol-4-yl]ethyl]propanamide](/img/structure/B2761403.png)

![N-[2-(2-Phenylethyl)cyclopentyl]but-2-ynamide](/img/structure/B2761407.png)

![4,6-Dioxo-2,4,5,6-tetrahydro-1H-benzo[g]imidazo[1,2,3-ij]pteridin-12-ium chloride](/img/structure/B2761411.png)
![Tert-butyl 4-{4-[5-(2,4-dichlorophenyl)-1,2,4-oxadiazol-3-yl]phenyl}piperazine-1-carboxylate](/img/structure/B2761412.png)

![3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)propanamide](/img/structure/B2761414.png)
![N-(3-chloro-4-fluorophenyl)-5-(2-methoxyethyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2761415.png)
![2-Chloro-1-[5-(4-methylphenyl)-3-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2761417.png)
![N-[2-[(3Ar,6aR)-3a-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrol-2-yl]-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2761419.png)
